4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity optimization Membrane permeability ADME prediction

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 573694-03-8) is a 1,2,4-triazole-3-thione Schiff base derivative with molecular formula C₁₈H₁₈N₄OS and molecular weight 338.4 g/mol. The compound features a benzylideneamino substituent at the N4 position, a 3-isopropoxyphenyl group at C5, and a thiol/thione moiety at C3, conferring distinct hydrogen-bonding capacity and metal-chelating potential.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 573694-03-8
Cat. No. B12040047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS573694-03-8
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3
InChIInChI=1S/C18H18N4OS/c1-13(2)23-16-10-6-9-15(11-16)17-20-21-18(24)22(17)19-12-14-7-4-3-5-8-14/h3-13H,1-2H3,(H,21,24)/b19-12+
InChIKeyPIHAYKRJVZYIJF-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 573694-03-8): Procurement-Grade Chemical Identity and Core Properties for Scientific Sourcing


4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 573694-03-8) is a 1,2,4-triazole-3-thione Schiff base derivative with molecular formula C₁₈H₁₈N₄OS and molecular weight 338.4 g/mol [1]. The compound features a benzylideneamino substituent at the N4 position, a 3-isopropoxyphenyl group at C5, and a thiol/thione moiety at C3, conferring distinct hydrogen-bonding capacity and metal-chelating potential [1]. It is registered under EC Number 643-283-1 and has an ECHA C&L notification, indicating established regulatory identity within the European supply chain [2].

Why 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiol Analogs in Research Procurement


The 1,2,4-triazole-3-thiol scaffold supports extensive substituent-dependent modulation of physicochemical properties, biological activity, and metal-binding behavior [1]. Even subtle alterations to the benzylideneamino group or the C5 aryl substituent produce measurable differences in lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond acceptor count, which directly influence membrane permeability, target engagement, and chelation geometry [1][2]. Procurement of a close analog therefore carries risk of non-reproducible biological results or failed metal-complexation outcomes unless quantitative differential evidence supports interchangeability.

Quantitative Differentiation Evidence for 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Isopropoxy Substitution Confers Intermediate LogP Between Unsubstituted Phenyl and 2-Chloro Analogs

The target compound exhibits an XLogP3 of 4.0, representing a 0.7 log unit increase in lipophilicity relative to the unsubstituted phenyl comparator 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (XLogP3 = 3.3) [1][2]. This places the compound in an intermediate lipophilicity range compared to the 2-chlorobenzylidene analog (XLogP3 = 4.7) [3] and the 4-isopropylbenzylidene/2-methoxy analog (XLogP3 = 4.4) [4]. The 0.7 log unit increase corresponds to approximately a 5-fold increase in partition coefficient, which is predicted to enhance passive membrane permeation while remaining below the Lipinski alert threshold of LogP > 5 [1][2].

Lipophilicity optimization Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Meta-Isopropoxy Substitution Elevates TPSA Relative to Unsubstituted Phenyl Scaffold

The target compound exhibits a TPSA of 81.3 Ų, which is 9.2 Ų higher than the unsubstituted phenyl analog (TPSA = 72.1 Ų) [1][2]. The TPSA of 81.3 Ų is identical to that of the 2-chlorobenzylidene analog (TPSA = 81.3 Ų) and the 4-isopropylbenzylidene/2-methoxy analog (TPSA = 81.3 Ų), indicating that the elevated TPSA arises primarily from the isopropoxy oxygen atom on the C5 phenyl ring rather than from the benzylideneamino substituent [3][4]. A TPSA above 80 Ų is associated with reduced passive blood-brain barrier penetration (optimal CNS penetration typically requires TPSA < 60–70 Ų) [1].

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Hydrogen-Bond Acceptor Count: 3-Isopropoxy Group Adds One H-Bond Acceptor Over Unsubstituted Phenyl Core

The target compound possesses 4 hydrogen-bond acceptor sites (triazole ring nitrogens, thione sulfur, and isopropoxy oxygen) compared to only 3 acceptors in the unsubstituted phenyl analog 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol [1][2]. This additional acceptor site is contributed by the ether oxygen of the 3-isopropoxy substituent and is also present in the 2-chlorobenzylidene analog and the 4-isopropylbenzylidene/2-methoxy analog (both with 4 acceptors) [3][4]. The hydrogen-bond donor count is conserved at 1 across all four compounds, reflecting the shared triazole-thione NH group [1][2][3][4].

Hydrogen bonding Ligand-receptor interactions Solubility modulation

Substituent Electronic Effects: Meta-Isopropoxy vs. Ortho-Methoxy Substitution Modulates Electron Density on the Triazole-Thione Core

The 3-isopropoxy substituent on the target compound exerts a +M (mesomeric electron-donating) effect at the meta position, which differs electronically from the ortho-methoxy substitution pattern in the 4-isopropylbenzylidene/2-methoxy analog (CAS 478257-22-6) [1][2]. The meta-alkoxy group primarily influences the electron density of the aryl ring through inductive (-I) effects, whereas the ortho-methoxy group introduces both steric hindrance and direct resonance (+M) effects on the adjacent triazole core. This electronic difference is predicted to alter the pKa of the thione NH and the metal-binding affinity of the triazole-3-thiol chelating unit [1].

Electronic effects Substituent constants Metal chelation tuning

Biological Activity Context: 1,2,4-Triazole-3-thione Schiff Bases Exhibit Substituent-Dependent Antifungal and Antibacterial Potency

Class-level evidence demonstrates that 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol derivatives possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.6 to 125 µg/mL depending on the substitution pattern [1]. Metal complexes of related triazole-3-thiol Schiff bases show enhanced antimicrobial potency relative to the free ligands, with Cu(II) complexes of 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol demonstrating up to 4-fold improvement in zone-of-inhibition diameters against tested pathogens [2]. No direct head-to-head MIC data for the target compound against the specific comparators listed above were identified in the primary literature, and this evidence is therefore classified as class-level inference [1][2].

Antifungal activity Antibacterial activity Structure-activity relationship

Procurement-Relevant Application Scenarios for 4-(Benzylideneamino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol


Coordination Chemistry and Metallodrug Lead Discovery Leveraging the Triazole-3-thiol Chelating Core

The triazole-3-thiol/thione moiety provides a soft donor site (sulfur) and hard donor sites (nitrogen) within a rigid heterocyclic framework, enabling stable chelation of transition metals including Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) [1]. The 3-isopropoxyphenyl substituent introduces an additional ether oxygen that may participate in secondary coordination sphere interactions, while the benzylideneamino group provides a conjugated π-system for charge-transfer transitions in metal complexes [1][2]. Researchers developing metallodrug candidates or metal-organic frameworks should consider this compound over the unsubstituted phenyl analog for applications requiring enhanced lipophilicity (XLogP3 = 4.0 vs. 3.3) without sacrificing TPSA-mediated solubility balance [2].

Antifungal and Antibacterial Screening Programs Targeting Candida and Staphylococcus Species

Class-level structure-activity relationship data indicate that 4-(benzylideneamino)-5-aryl-1,2,4-triazole-3-thiol derivatives exhibit activity against pathogenic fungi (Candida albicans) and Gram-positive bacteria (Staphylococcus aureus), with MIC values in the 15.6–125 µg/mL range [1]. The meta-isopropoxy substitution pattern on the C5 phenyl ring of the target compound represents an underexplored region of chemical space within this scaffold class [2]. Procurement of this compound for focused screening libraries is warranted to determine whether the 3-isopropoxy motif confers a potency or selectivity advantage relative to previously characterized 4-substituted and unsubstituted analogs [1][2].

Physicochemical Property-Driven Compound Library Design for Peripheral Target Selectivity

With a TPSA of 81.3 Ų—9.2 Ų above the unsubstituted phenyl analog—and an XLogP3 of 4.0, the compound occupies a physicochemical property space associated with reduced CNS penetration and enhanced peripheral distribution [1][2]. This profile is advantageous for screening programs targeting peripheral enzymes or receptors where CNS exclusion is desirable. The compound's ECHA registration (EC 643-283-1) and GHS classification data (H302, H315, H319, H335) further support its suitability for laboratory-scale procurement with standard handling precautions [3].

Schiff Base Ligand Library Construction for Structure-Activity Relationship Elucidation

As a member of the 4-(arylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol series, this compound serves as a key building block for systematic SAR studies exploring the effect of the C5 aryl substituent on biological target engagement [1]. The 3-isopropoxy group provides a moderately electron-donating, sterically unencumbered substituent at the meta position, contrasting with para-substituted and ortho-substituted analogs. Researchers designing focused libraries should include this compound to probe the meta-substituent vector, which is underrepresented in published triazole-3-thiol SAR datasets that predominantly feature para-substituted phenyl rings [1][2].

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